potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide
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Overview
Description
Potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide is a chemical compound with the molecular formula C9H8BF3K It is a boron-containing compound that features a trifluoroborate group attached to a phenylprop-2-en-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide can be synthesized through the reaction of potassium trifluoroborate with an appropriate phenylprop-2-en-1-yl halide under suitable conditions. The reaction typically involves the use of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Borohydrides or other reduced boron species.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Scientific Research Applications
Potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The trifluoroborate group can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in the formation of carbon-boron bonds, which are crucial in many organic synthesis reactions. The phenylprop-2-en-1-yl moiety provides additional reactivity and can undergo further functionalization.
Comparison with Similar Compounds
Potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide can be compared with other similar compounds such as:
Potassium vinyltrifluoroborate: This compound has a vinyl group instead of a phenylprop-2-en-1-yl group and is used in similar cross-coupling reactions.
Potassium phenyltrifluoroborate: This compound has a phenyl group instead of a phenylprop-2-en-1-yl group and is also used in cross-coupling reactions.
Potassium 3-fluorophenyltrifluoroborate: This compound has a 3-fluorophenyl group and is used in specialized cross-coupling reactions.
Properties
CAS No. |
863329-30-0 |
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Molecular Formula |
C9H9BF3K |
Molecular Weight |
224.1 |
Purity |
95 |
Origin of Product |
United States |
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